molecular formula C12H22N4O5 B1605413 N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine CAS No. 926-78-3

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine

Cat. No.: B1605413
CAS No.: 926-78-3
M. Wt: 302.33 g/mol
InChI Key: ZHRZLXZJVUFLNY-UHFFFAOYSA-N
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Description

It is a white powder with a molecular formula of C6H12N2O3 and a molar mass of 160.17 g/mol . This compound is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine typically involves the condensation of two alanine molecules. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often used to ensure high yield and purity. The process includes multiple steps of amino acid coupling, deprotection, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include peptide bond formation and hydrolysis, which are crucial in protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its simplicity and versatility make it a valuable compound in various research fields.

Properties

IUPAC Name

2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZLXZJVUFLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913207
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-78-3, 98532-04-8
Record name NSC339931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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